INCB059872 Exhibits Superior Selectivity Against MAO-A/B Off-Targets
INCB059872 demonstrates >100-fold selectivity for LSD1 over the structurally related monoamine oxidases MAO-A and MAO-B . In contrast, tranylcypromine (TCP), the prototypical LSD1 inhibitor from which INCB059872 is derived, exhibits non-selective inhibition of MAO-A/B, leading to significant CNS side effects that limit its therapeutic utility . This enhanced selectivity profile is a critical differentiator for research applications where minimizing off-target MAO inhibition is essential.
| Evidence Dimension | Selectivity for LSD1 over MAO-A/B |
|---|---|
| Target Compound Data | >100-fold selectivity |
| Comparator Or Baseline | Tranylcypromine (TCP) - Non-selective |
| Quantified Difference | Qualitative improvement from non-selective to >100-fold selective |
| Conditions | Biochemical selectivity assays |
Why This Matters
High MAO-A/B selectivity reduces off-target CNS side effects, enabling more specific interrogation of LSD1 biology in vitro and in vivo.
